molecular formula C26H22O6 B4168088 ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate

ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate

Cat. No.: B4168088
M. Wt: 430.4 g/mol
InChI Key: LYJJFSAWEXDBCK-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a chromen-2-one (coumarin) core, which is substituted with a methoxyphenyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dry acetone . This reaction forms the ester linkage through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The ester moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific targets, while the ester moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 2-(4-hydroxy-2-oxo-2H-chromen-7-yloxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is unique due to the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-3-30-26(28)24(18-7-5-4-6-8-18)31-21-14-11-19-15-22(25(27)32-23(19)16-21)17-9-12-20(29-2)13-10-17/h4-16,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJJFSAWEXDBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate
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ethyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate

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